molecular formula C17H16FN3O3S B10989301 ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10989301
M. Wt: 361.4 g/mol
InChI Key: SWXBCXHTOABDJY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It provides a flexible linker to the rest of the molecule.

    Indole ring: The indole ring (5-fluoro-1-methyl-1H-indol-2-yl) is a common heterocyclic system found in various natural products and pharmaceuticals. It plays a crucial role in cell biology and has attracted attention due to its biological activities.

    Thiazole ring: The thiazole ring (4-methyl-1,3-thiazole-5-carboxylate) is another heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following:

    Fischer Indole Synthesis:

    Subsequent Transformations:

Industrial Production: While there isn’t a specific industrial-scale production method for this compound, researchers often optimize synthetic routes for large-scale production.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole or thiazole moieties.

    Reduction: Reduction reactions could modify functional groups.

    Substitution: Substituents on the indole or thiazole rings may be replaced.

    Common Reagents and Conditions: These depend on the specific reaction step and functional groups involved.

Major Products: The major products depend on the reaction conditions and the specific transformations. Isolation and characterization of intermediates are essential to identify the final product.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Industry: Assess its suitability for materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound’s structure, reactivity, and biological activities with related indole-thiazole derivatives.

Remember that research in this field is ongoing, and new findings may emerge.

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16FN3O3S/c1-4-24-16(23)14-9(2)19-17(25-14)20-15(22)13-8-10-7-11(18)5-6-12(10)21(13)3/h5-8H,4H2,1-3H3,(H,19,20,22)

InChI Key

SWXBCXHTOABDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C

Origin of Product

United States

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